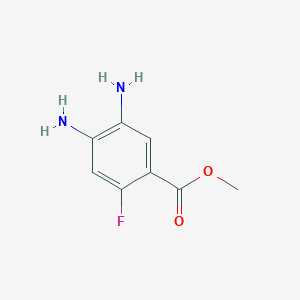

Methyl 4,5-diamino-2-fluorobenzoate

Description

Methyl 4,5-diamino-2-fluorobenzoate is a fluorinated aromatic ester featuring amino groups at positions 4 and 5 and a fluorine atom at position 2 of the benzene ring. Its molecular formula is C₈H₈FN₂O₂ (molecular weight: 184.16 g/mol). The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (amino) groups, creating unique reactivity and stability profiles. The instability of diamine intermediates necessitates immediate use in subsequent reactions, highlighting challenges in handling and storage .

Properties

IUPAC Name |

methyl 4,5-diamino-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADJCISTXVQLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936939-69-4 | |

| Record name | methyl 4,5-diamino-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-diamino-2-fluorobenzoate typically involves the esterification of 4,5-diamino-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-diamino-2-fluorobenzoate undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,5-diamino-2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,5-diamino-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorine atom can participate in unique interactions due to its electronegativity, affecting the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Ethyl 4,5-Diamino-2-Fluorobenzoate

Molecular Formula : C₉H₁₁FN₂O₂ (MW: 198.19 g/mol)

This ethyl ester analog differs by the substitution of a methyl ester group with an ethyl group. Key comparisons include:

- Methyl esters generally exhibit higher volatility due to lower molecular weight .

- Stability and Commercial Viability: Ethyl 4,5-diamino-2-fluorobenzoate is listed as "discontinued" in commercial catalogs, suggesting synthesis challenges or instability during storage . This contrasts with the methyl variant, which may offer better handling stability.

- Applications : Both compounds likely serve as intermediates in pharmaceuticals or agrochemicals. The discontinuation of the ethyl variant implies preferential use of methyl esters in industrial settings .

Methyl 4,5-Diamino-3-Fluoro-2-(Phenylamino)Benzoate

Molecular Formula: C₁₄H₁₄FN₃O₂ (MW: 275.28 g/mol) This derivative introduces a phenylamino group at position 2 and shifts fluorine to position 3. Key distinctions include:

- Substituent Effects: The phenylamino group adds steric bulk and aromaticity, reducing solubility in polar solvents compared to the unsubstituted methyl 4,5-diamino-2-fluorobenzoate. The fluorine’s position (ortho vs.

- However, increased molecular complexity may complicate purification .

Other Methyl Esters in Agrochemicals

Sulfonylurea-based methyl esters (e.g., metsulfuron-methyl) from highlight the versatility of methyl benzoates in agrochemicals. Unlike this compound, these compounds feature triazine and sulfonyl groups, enabling herbicidal activity. This comparison underscores the role of functional groups in determining application-specific properties .

Data Tables: Structural and Property Comparison

Table 1. Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₈H₈FN₂O₂ | 184.16 | 2-F, 4-NH₂, 5-NH₂, methyl ester |

| Ethyl 4,5-diamino-2-fluorobenzoate | C₉H₁₁FN₂O₂ | 198.19 | 2-F, 4-NH₂, 5-NH₂, ethyl ester |

| Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate | C₁₄H₁₄FN₃O₂ | 275.28 | 3-F, 4-NH₂, 5-NH₂, 2-phenylamino, methyl ester |

Table 2. Stability and Application Insights

Research Findings and Implications

- Synthesis Challenges: The instability of diamine intermediates () necessitates optimized reaction conditions for this compound.

- Substituent-Driven Reactivity : Fluorine position and ester group (methyl vs. ethyl) critically influence solubility, volatility, and electronic properties .

- Application Potential: Amino and fluorine groups make these compounds valuable in synthesizing heterocyclic amines, which are studied for mutagenic and carcinogenic properties (as seen in cooked food-derived heterocyclic amines in ).

Biological Activity

Methyl 4,5-diamino-2-fluorobenzoate (MDAB) is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of MDAB, focusing on its mechanisms of action, research findings, and applications in various fields such as cancer therapy and antimicrobial research.

Chemical Structure and Properties

- Chemical Formula : C9H10N3O2

- Molecular Weight : 182.19 g/mol

- Functional Groups : Contains two amino groups and a fluorine atom, which are critical for its biological activity.

MDAB's biological activity is primarily attributed to its ability to interact with various biological molecules through non-covalent interactions. The amino groups can form hydrogen bonds with enzymes and receptors, potentially altering their activity. The presence of the fluorine atom may enhance lipophilicity, influencing the compound's interaction with cellular membranes.

1. Enzyme Interactions

MDAB has been utilized in studies examining enzyme kinetics and metabolic pathways. Its structural features allow it to act as both a substrate and an inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and interactions.

2. Antimicrobial Activity

Preliminary studies indicate that MDAB exhibits antimicrobial properties against various bacterial strains. This suggests its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

3. Anticancer Research

MDAB has shown promise in anticancer studies, particularly against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). In vitro studies demonstrated that MDAB inhibits cell proliferation in a dose-dependent manner.

Case Study: Anticancer Activity

In a study assessing the anticancer properties of MDAB on human cancer cell lines, the following IC50 values were determined:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The compound induced apoptosis in these cell lines, indicating its potential role in cancer therapy development.

Research Findings

Recent research has highlighted the following findings regarding MDAB:

- Mechanism of Action : MDAB interacts with specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Selectivity : In studies involving farnesyltransferase inhibitors, MDAB derivatives exhibited selective inhibition against human farnesyltransferase compared to related enzymes, showcasing its potential for targeted therapy .

- Safety Profile : Toxicological assessments reveal that MDAB has a favorable safety profile at therapeutic doses, making it a candidate for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.